2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC16329413
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N5O4 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C17H19N5O4/c1-10-19-13-6-15(26-4)14(25-3)5-12(13)17(24)22(10)9-16(23)20-11-7-18-21(2)8-11/h5-8H,9H2,1-4H3,(H,20,23) |
| Standard InChI Key | VFXKSZLTOGSFOK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=CN(N=C3)C)OC)OC |
Introduction
Structural Features and Molecular Properties
The compound features a quinazolinone core fused with a pyrazole moiety, contributing to its unique reactivity and interactions with biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₄ |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylpyrazol-4-yl)acetamide |
| Key Functional Groups | Quinazolinone, pyrazole, acetamide |
The quinazolinone core (6,7-dimethoxy-2-methyl-4-oxo) provides a planar aromatic system, while the pyrazole group introduces hydrogen-bonding capabilities. The acetamide linker facilitates conformational flexibility, critical for target binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with diketones under basic conditions .
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Pyrazole Introduction: Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling .
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Acetamide Linkage: Amidation using activated esters or carbodiimide-mediated coupling .
A representative route from source employs:
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Claisen-Schmidt Condensation: To generate chalcone intermediates.
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Cyclization with Hydrazine Hydrate: Forms the pyrazole ring in acetic acid .
Optimization Challenges
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Yield: Reported yields range from 35% to 73%, depending on purification methods .
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By-products: Competing reactions may form regioisomers, necessitating chromatography .
Biological Activities and Mechanisms
Anticancer Properties
Studies highlight potent inhibition of kinase targets:
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EGFR Inhibition: IC₅₀ values of 0.8–2.4 µM in breast cancer cell lines (MCF-7) .
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Apoptosis Induction: Upregulation of caspase-3/7 in HT-29 colon carcinoma .
Antimicrobial Effects
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Gram-positive Bacteria: MIC values of 4–16 µg/mL against S. aureus .
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Fungal Pathogens: Moderate activity against C. albicans (MIC = 32 µg/mL) .
Anti-inflammatory Activity
Applications in Drug Development
Therapeutic Candidates
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Oncology: Preclinical studies show synergy with paclitaxel in reducing tumor volume by 58% in xenograft models .
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Antimicrobials: Structural analogs are under evaluation for multidrug-resistant infections .
Research Tools
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Kinase Profiling: Used to map ATP-binding pockets in EGFR and VEGFR .
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Molecular Probes: Fluorescent derivatives enable cellular tracking .
Recent Research Findings
Structural Characterization
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NMR and MS: Confirm regiochemistry of the pyrazole substituent .
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X-ray Crystallography: Reveals planar quinazolinone stacking with π-π interactions .
Computational Studies
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Molecular Docking: Predicts binding to EGFR’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .
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QSAR Models: Electron-donating groups at C-6/C-7 enhance potency .
Comparative Analysis with Analogs
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